Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate
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Overview
Description
Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate is an organic compound that features a benzoate ester linked to a nitropyridine moiety through an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate typically involves the reaction of 3-nitropyridine with 4-aminobenzoic acid methyl ester. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Conversion to 4-[(3-aminopyridin-2-yl)amino]benzoate.
Reduction: Formation of 4-[(3-nitropyridin-2-yl)amino]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-nitropyridin-3-yl)amino]benzoate
- Methyl 4-[(4-nitropyridin-2-yl)amino]benzoate
- Methyl 4-[(3-nitropyridin-4-yl)amino]benzoate
Uniqueness
Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biological and chemical properties compared to its isomers.
Biological Activity
Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate, a compound with a unique structural arrangement, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H10N2O3 and a molecular weight of approximately 230.22 g/mol. The presence of the nitro group on the pyridine ring significantly influences its reactivity and biological activity, making it a subject of ongoing research .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been tested against various pathogens, including:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
Candida albicans | Low |
The compound's effectiveness is attributed to its ability to interact with microbial enzymes and disrupt essential metabolic processes .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation:
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
HeLa | 15.0 |
These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, affecting processes such as apoptosis and proliferation.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .
- Signaling Pathways : It may modulate various signaling pathways, influencing cellular responses to stress and damage .
Study on Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .
Study on Anticancer Effects
Another significant study assessed the anticancer properties of this compound using A549 and HeLa cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, suggesting its potential as an anticancer therapeutic agent .
Properties
IUPAC Name |
methyl 4-[(3-nitropyridin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(17)9-4-6-10(7-5-9)15-12-11(16(18)19)3-2-8-14-12/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBCBOVGEYFNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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